molecular formula C8H6N2O3S B3054321 Thiocyanic acid, 4-methoxy-2-nitrophenyl ester CAS No. 59607-71-5

Thiocyanic acid, 4-methoxy-2-nitrophenyl ester

Cat. No. B3054321
CAS RN: 59607-71-5
M. Wt: 210.21 g/mol
InChI Key: NZBABHFYCIWRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156822B2

Procedure details

A sample of 3-nitro-4-aminoanisole (13.5 g, 80 mmol) was dissolved in water (100 mL) and concentrated H2SO4 (44 mL), cooled to 0° C., and diazotized with a solution of sodium nitrite (14.3 g, 207.2 mmol) in water (25 mL) while maintaining a temperature no greater than 5° C. The resulting solution was added dropwise with vigorous stirring to a solution of crystalline cobalt chloride (42 g, 176 mmol) and potassium thiocyanate (25.6 g, 264 mmol) in water (100 mL), after which the mixture was stirred at 0-10° C. for 3 h and allowed to stand overnight. It was then stirred at 50° C. for 16 h until nitrogen evolution had ceased. The precipitate was removed by filtration, washed with water, and dried at 80° C. to give 4-methoxy-2-nitro-1-thiocyanatobenzene (intermediate 22) (9.82 g, 58%). mp: 127-128° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
25.6 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
42 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:11][CH3:12])[CH:7]=[CH:8][C:9]=1N)([O-:3])=[O:2].OS(O)(=O)=O.N([O-])=O.[Na+].[S-:22][C:23]#[N:24].[K+]>O.[Co](Cl)Cl>[CH3:12][O:11][C:6]1[CH:7]=[CH:8][C:9]([S:22][C:23]#[N:24])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
14.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
25.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
42 g
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at 0-10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature no greater than 5° C
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
It was then stirred at 50° C. for 16 h until nitrogen evolution
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.